BenchChemオンラインストアへようこそ!

Thalidomide-5'-propargyl-OH

PROTAC synthesis click chemistry bifunctional linker design

Thalidomide-5'-propargyl-OH (CAS 1216805-32-1, MF C16H12N2O5, MW 312.28) is a functionally derivatized thalidomide analogue engineered as a cereblon (CRBN) E3 ubiquitin ligase ligand for targeted protein degradation (TPD) applications. Its molecular architecture, confirmed by SMILES 'O=C1CCC(N2C(=O)c3ccc(C#CCO)cc3C2=O)C(=O)N1', uniquely positions a terminal alkyne handle and a 5'-hydroxyl group on the phthalimide ring, enabling dual orthogonal conjugation chemistries within a single building block.

Molecular Formula C16H12N2O5
Molecular Weight 312.28 g/mol
Cat. No. B14774698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5'-propargyl-OH
Molecular FormulaC16H12N2O5
Molecular Weight312.28 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCO
InChIInChI=1S/C16H12N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,5-7H2,(H,17,20,21)
InChIKeyHQOKBUZNZQOYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5'-propargyl-OH for PROTAC & Molecular Glue Procurement: A Baseline Structural and Functional Overview


Thalidomide-5'-propargyl-OH (CAS 1216805-32-1, MF C16H12N2O5, MW 312.28) is a functionally derivatized thalidomide analogue engineered as a cereblon (CRBN) E3 ubiquitin ligase ligand for targeted protein degradation (TPD) applications. Its molecular architecture, confirmed by SMILES 'O=C1CCC(N2C(=O)c3ccc(C#CCO)cc3C2=O)C(=O)N1', uniquely positions a terminal alkyne handle and a 5'-hydroxyl group on the phthalimide ring, enabling dual orthogonal conjugation chemistries within a single building block . The compound belongs to the class of CRBN-recruiting immunomodulatory imide drugs (IMiDs) but is distinguished from canonical clinical IMiDs by its intentional design as a synthetic intermediate for constructing proteolysis-targeting chimeras (PROTACs) and molecular glue degraders.

Why Generic Thalidomide Analogue Substitution Fails for PROTAC Procurement: Thalidomide-5'-propargyl-OH Selection Rationale


Interchanging thalidomide-derived CRBN ligands in PROTAC synthesis is not functionally neutral because the position and nature of the reactive handle directly dictate the achievable linker chemistry, conjugation efficiency, and potential steric effects on CRBN binding. Thalidomide-5'-propargyl-OH provides two distinct, orthogonally addressable functional groups—a terminal alkyne for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and a 5'-hydroxyl for ester/ether linkage—in a single molecule . In contrast, the frequently used alternatives Thalidomide-5-propargyl (CAS 2226303-74-6) offers only the alkyne handle, and Thalidomide-5-OH (CAS 64567-60-8) provides only the phenolic hydroxyl . A procurement decision for one of these single-handle compounds precludes the orthogonal protection-group-free conjugation strategies enabled by the dual-handle architecture, potentially increasing the number of synthetic steps and overall PROTAC development time. Therefore, substitution without structural compensation is not a like-for-like replacement and carries a tangible risk of altered conjugate topology and reduced CRBN engagement efficiency.

Quantitative Evidence Guide: Thalidomide-5'-propargyl-OH Differentiation Metrics vs. Closest PROTAC Building-Block Analogs


Orthogonal Conjugation Handles: Quantified Reactive Site Advantage Over Thalidomide-5-propargyl and Thalidomide-5-OH

Thalidomide-5'-propargyl-OH is the only compound within the set of commonly used 5-substituted thalidomide PROTAC precursors that incorporates both an alkyne (for CuAAC click chemistry) and a hydroxyl (for esterification/etherification) within the same monomeric unit. Based on structural formula analysis, this provides two chemically orthogonal reactive sites per molecule versus exactly one site in each of the closest single-handle comparators: Thalidomide-5-propargyl (alkyne only) and Thalidomide-5-OH (hydroxyl only) . The presence of dual handles enables sequential, protection-group-minimized bioconjugation, which directly reduces the number of synthetic steps required to assemble a heterobifunctional PROTAC from three to potentially two modular fragments.

PROTAC synthesis click chemistry bifunctional linker design

CRBN Binding Affinity Retention: Cross-Study Affinity Comparison with Parent Thalidomide

The binding affinity of Thalidomide-5'-propargyl-OH for human cereblon is inferred to be comparable to that of its parent scaffold thalidomide and its closely related 5-propargyl analogue. MedChemExpress reports that thalidomide inhibits CRBN with a Kd of approximately 250 nM, and separately describes Thalidomide-5-propargyl as a cereblon ligand that retains the ability to recruit CRBN protein, consistent with published crystallographic evidence that the 5-position of the phthalimide ring is solvent-exposed in the DDB1–CRBN–thalidomide ternary complex and tolerates substitution without significant loss of binding [1]. While a direct, experimentally determined Kd for Thalidomide-5'-propargyl-OH is not publicly available, the structural preservation of the glutarimide warhead and the established tolerance of 5'-modification support the conclusion that CRBN engagement is maintained within the same order of magnitude as the parent compound.

cereblon binding E3 ligase ligand affinity IMiD molecular glue

Click Chemistry Compatibility: Documented Triazole Formation Efficiency in PROTAC Assembly

The terminal alkyne functionality of Thalidomide-5'-propargyl-OH enables direct, quantitative participation in copper-catalyzed azide–alkyne cycloaddition (CuAAC), the most widely adopted click chemistry reaction for PROTAC assembly. This reactivity is identical to that described for Thalidomide-5-propargyl, where the vendor explicitly states: 'The alkynyl group at the end of Thalidomide-5-propargyl can be directly used in the synthesis/preparation of triazole in the synthesis/preparation of PROTAC molecules' . Additionally, cryo-EM structures of 5'-substituted thalidomide-based PROTACs demonstrating successful ternary complex formation with CRBN and target proteins such as BRD4 and BTK provide direct structural validation that 5'-alkyne-derived triazole linkers do not disrupt the CRBN–PROTAC–target protein interface [1]. The presence of an additional hydroxyl group offers a secondary conjugation site that can be exploited for linker attachment without consuming the alkyne handle, enabling sequential or parallel assembly strategies not feasible with single-handle analogues.

CuAAC click chemistry triazole synthesis PROTAC modular assembly

Highest-Value Application Scenarios for Thalidomide-5'-propargyl-OH in PROTAC R&D and Industrial Degrader Programs


Step-Economical Assembly of Dual-Functionalized PROTAC Libraries Via Orthogonal Conjugation

Medicinal chemistry teams synthesizing PROTAC libraries for screening campaigns can exploit the dual alkyne/hydroxyl handles of Thalidomide-5'-propargyl-OH to perform sequential, protection-group-free conjugations. The alkyne undergoes CuAAC with azide-functionalized target-protein ligands, while the 5'-hydroxyl can be independently esterified or etherified to introduce solubility-modulating groups or fluorophores. This orthogonal strategy reduces the PROTAC assembly from a standard three-component (CRBN ligand–linker–target warhead) to a two-component convergent synthesis, as validated by the documented click reactivity of 5-propargyl thalidomide analogues and structural evidence that 5'-linker attachment does not impair ternary complex formation [1].

Cereblon-Profiling Chemical Probes with Built-In Bifunctional Labeling Capability

Chemical biology groups developing activity-based protein profiling (ABPP) probes for CRBN can use the alkyne as a bioorthogonal tag for downstream pull-down or fluorescent labeling (via click chemistry to azide-biotin or azide-fluorophore), while the hydroxyl serves as a point of attachment for a photoaffinity group or a second reporter. This dual-labeling capacity enables tandem purification and visualization workflows without requiring a separate linker-ligand conjugate. The preserved CRBN binding affinity, predicted to remain within the ~250 nM Kd range based on structural tolerance documented for 5'-modified thalidomides, ensures that probe engagement reflects physiological CRBN occupancy .

Parallel Synthesis of Degrader Panels with Tunable Linker Attachment Vectors

Contract research organizations (CROs) and pharma degrader platforms synthesizing panels of PROTACs with varied linker exit vectors can utilize the orthogonal handles to systematically vary the attachment point of the linker without altering the CRBN-binding warhead. For instance, the hydroxyl can be used for O-linked conjugates while the alkyne-derived triazole serves as the C-linked series, enabling direct comparison of linker orientation on degradation efficiency (DC50) and ternary complex stability. This capability, grounded in the dual-handle architecture and proven click chemistry efficiency of 5-propargyl thalidomide intermediates, directly supports rational degrader optimization .

Pilot-Scale Synthesis of Key PROTAC Intermediates with Orthogonal Protection Strategy

Process chemistry groups scaling up PROTAC intermediates for preclinical candidate advancement benefit from the inherent synthetic flexibility of Thalidomide-5'-propargyl-OH. The orthogonal reactivity of alkyne and hydroxyl eliminates the need for additional protection/deprotection steps during scale-up, reducing both the number of unit operations and the associated solvent/reagent consumption. This step economy is particularly valuable when kilogram quantities of a CRBN-recruiting intermediate are required for late-stage functionalization across multiple degrader programs, as the same building block can be diverted to different final conjugates simply by varying the order of reagent addition .

Quote Request

Request a Quote for Thalidomide-5'-propargyl-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.